molecular formula C7H14ClNO3 B1436174 (S)-2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 237427-96-2

(S)-2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No. B1436174
CAS RN: 237427-96-2
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-RGMNGODLSA-N
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Description

Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water . In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. Without specific information on “(S)-2-Morpholin-4-yl-propionic acid hydrochloride”, it’s challenging to provide an accurate analysis of its chemical reactions .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Mazur, Pitucha, and Rzączyńska (2007) discussed the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid as an intermediate for synthesizing biologically active heterocyclic compounds. The morpholine ring adopts a chair conformation, with the structure stabilized by a combination of hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
    • Fang-li (2012) synthesized (E)-4-morpholine-2-butenoic acid hydrochloride, characterizing it through NMR spectrometry. The synthesis route highlights its potential for producing target compounds efficiently (Qiu Fang-li, 2012).
  • Biological and Pharmaceutical Applications:

    • Mali et al. (2019) synthesized a compound involving 4-morpholino-1,2,5-thiadiazol-3-ol and studied its antibacterial inhibition and DNA cleavage potential, indicating its potential in medicinal applications (Mali et al., 2019).
    • Ukrainets, Mospanova, and Davidenko (2014) focused on synthesizing N-R-amides with 3-(morpholin-4-yl)-propylamide for antihypoxic actions, revealing their potential as antioxidants in medical treatment (Ukrainets, Mospanova, & Davidenko, 2014).
  • Chemical Properties and Applications:

    • Nasser and Sathiq (2016) explored the use of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its potential in industrial applications (Nasser & Sathiq, 2016).
    • Nurkenov et al. (2018) synthesized 2-morpholino-N-(propane-2-ylidene) acetohydrazide and studied its antioxidant activity, indicating its potential in oxidative stress management (Nurkenov et al., 2018).

Safety And Hazards

Hydrochloric acid, a component of the compound , is known to be corrosive and may cause severe skin damage, burns, and irritation, as well as respiratory damage if fumes are inhaled .

properties

IUPAC Name

(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Morpholin-4-yl-propionic acid hydrochloride

CAS RN

237427-96-2
Record name (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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